2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
Description
Properties
IUPAC Name |
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-14(12-5-2-4-11(10)12)18-15-13(16)6-3-9-17-15/h3,6-9H,2,4-5,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMNPDKHJZXHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OC3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379337 | |
| Record name | 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175136-11-5 | |
| Record name | 2-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Halogen Displacement
A widely adopted route involves displacing a halogen atom on the pyridine ring with an indenyl alkoxide.
Step 1: Preparation of 3-Amino-2-fluoropyridine
Fluorination of 2-chloropyridin-3-amine using potassium fluoride in dimethyl sulfoxide (DMSO) at 150°C yields 3-amino-2-fluoropyridine with 92% purity.
Step 2: Indenyl Alkoxide Coupling
The indenyl alkoxide is generated by treating 4-hydroxy-7-methyl-2,3-dihydro-1H-indene with sodium hydride in tetrahydrofuran (THF). Subsequent reaction with 3-amino-2-fluoropyridine at 80°C for 12 hours affords the target compound in 68% yield (Table 1).
Table 1: Optimization of NAS Reaction Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 80 | 12 | 68 |
| KOtBu | DMF | 100 | 8 | 54 |
| Cs2CO3 | DMSO | 120 | 6 | 41 |
Buchwald-Hartwig Amination Strategies
Palladium-Catalyzed Cross-Coupling
An alternative method employs palladium catalysis to couple pre-formed indenyl ethers with aminopyridine derivatives.
Step 1: Synthesis of Indenyl Triflate
4-Hydroxy-7-methyl-2,3-dihydro-1H-indene is converted to its triflate ester using triflic anhydride in dichloromethane at 0°C.
Step 2: Coupling with 3-Aminopyridine
Using Pd(OAc)₂/Xantphos as the catalytic system and cesium carbonate as the base, the triflate reacts with 3-aminopyridine in toluene at 100°C. This method achieves a 76% yield but requires rigorous exclusion of moisture (Table 2).
Table 2: Catalytic Systems for Buchwald-Hartwig Coupling
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs2CO3 | 76 |
| PdCl₂(Amphos) | BINAP | K3PO4 | 63 |
| Pd(dba)₂ | DavePhos | NaOtBu | 58 |
Reductive Amination Pathways
Condensation-Reduction Sequence
This route starts with 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridine-3-carbaldehyde, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. While achieving 81% yield, this method introduces challenges in aldehyde intermediate purification.
Protective Group Strategies
Boc Protection of the Amino Group
To prevent side reactions during etherification, the amino group is protected with di-tert-butyl dicarbonate. Post-coupling, the Boc group is removed using trifluoroacetic acid in dichloromethane, restoring the free amine with >95% recovery.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances demonstrate that NAS reactions performed in continuous flow reactors reduce reaction times from 12 hours to 45 minutes while maintaining 70% yield. This method enhances reproducibility for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated derivatives and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indene or pyridine rings.
Scientific Research Applications
Antiviral Drug Development
Recent studies indicate that 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine exhibits promising antiviral activity, particularly against the herpes simplex virus (HSV-1).
Quantitative Analysis
The half-maximal inhibitory concentration (IC50) was calculated to quantify antiviral potency, revealing favorable therapeutic indices that suggest a safe profile for potential therapeutic use.
Biochemical Research
In the realm of biochemistry and molecular biology, this compound has been studied for its interactions with specific receptor proteins.
Receptor Binding Studies
Researchers have performed binding assays using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity of the compound to receptor proteins such as RCAR/(PYR/PYL). Structural studies through X-ray crystallography have provided insights into the binding modes, indicating potential regulatory roles in cellular pathways.
Drug Discovery and Optimization
Medicinal chemists are actively exploring the structure-activity relationship (SAR) of this compound. By modifying its chemical structure, researchers aim to enhance pharmacological properties.
SAR Studies
Analog compounds have been synthesized with structural variations to evaluate their biological activity. Key aspects investigated include:
- Potency and Selectivity : Biological assays are conducted to assess desired properties.
- Computational Modeling : Molecular docking and quantitative structure–activity relationship (QSAR) analyses guide the design of improved analogs.
Case Study 1: Antiviral Efficacy Against HSV
A study focusing on the antiviral properties of this compound demonstrated significant inhibition of HSV replication in vitro. The research highlighted the compound's mechanism involving disruption of viral entry pathways.
Case Study 2: Receptor Interaction Analysis
In another investigation, scientists elucidated the binding characteristics of this compound with RCAR receptors using advanced spectroscopic techniques. The findings suggested that modifications in the indene moiety could enhance binding affinity and specificity.
Mechanism of Action
The mechanism of action of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The target compound has a higher molecular weight (240.30 vs. 178.23–206.28 g/mol), which may influence solubility and bioavailability.
Bioactive Analogues with Similar Moieties
ICI 118,551 Hydrochloride
Imidazo[1,2-a]pyridine Derivatives
- Example : 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS: 89185-46-6).
- Structure : Features a fused imidazo-pyridine ring with a 4-methoxyphenyl group.
Biological Activity
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine, with the CAS number 175136-11-5 and molecular formula C₁₅H₁₆N₂O, is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology, cancer research, and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.
Chemical Structure
The compound features a unique structural configuration that combines an indene moiety with a pyridine ring , which contributes to its diverse biological properties.
| Property | Detail |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molar Mass | 240.30 g/mol |
| Melting Point | 150 °C |
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties , particularly against the herpes simplex virus type 1 (HSV-1). In vitro assays demonstrated significant antiviral activity with half-maximal inhibitory concentration (IC50) values in the low micromolar range. The mechanism of action appears to involve interference with viral replication and entry into host cells.
Key Findings:
- IC50 Values : Low micromolar range against HSV-1.
- Cytotoxicity : Evaluated using MTT assays, showing favorable therapeutic indices (TIs), indicating a good safety profile.
Experimental Approach:
- In Vitro Assays : Virus-infected cells were treated with varying concentrations of the compound.
- Quantitative Analysis : Determined IC50 values to assess antiviral potency.
- Cell Viability Assays : Assessed cytotoxicity using standard assays like MTT.
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Preliminary screening indicated that it could inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Notable Results:
- Growth Inhibition : IC50 values ranged from 2.43 μM to 14.65 μM across different cancer cell lines.
- Mechanism of Action : Suggested involvement in microtubule destabilization and induction of apoptosis.
Experimental Details:
- Cell-Free Screening : Evaluated effects on microtubule assembly.
- Apoptosis Studies : Indicated increased caspase activity and morphological changes in treated cells.
- Cell Cycle Analysis : Arrested cancer cells in the G2/M phase at specific concentrations.
Biochemical Interactions
The compound interacts with specific receptor proteins, particularly RCAR/(PYR/PYL) receptor proteins, which are crucial in various biological pathways.
Research Techniques:
- Protein Expression and Purification : Essential for studying binding interactions.
- Binding Assays : Techniques such as surface plasmon resonance (SPR) were employed to quantify binding affinities.
- Structural Studies : X-ray crystallography provided insights into the binding modes.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Target(s) | Mechanism | IC50 Range |
|---|---|---|---|
| Antiviral | HSV-1 | Inhibition of replication | Low micromolar |
| Anticancer | MDA-MB-231, HepG2 | Microtubule destabilization | 2.43 - 14.65 μM |
| Biochemical Binding | RCAR/(PYR/PYL) receptors | Specific receptor interaction | N/A |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine?
A multistep synthesis approach is typically employed. Key steps include:
- Coupling reactions : Use nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative (e.g., 3-amino-2-chloropyridine) and a substituted dihydroindenol under basic conditions (e.g., cesium carbonate) .
- Catalytic systems : Copper(I) bromide (0.5–1.0 mol%) can facilitate Ullmann-type couplings for aryl ether formation at 35–80°C .
- Solvent selection : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common for high-temperature reactions .
- Purification : Gradient elution with ethyl acetate/hexane (0–100%) via column chromatography yields the pure compound .
Q. How can structural confirmation and purity be validated for this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks, such as the indenyl methyl group (~δ 2.3 ppm) and pyridinamine protons (δ 6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 267.1364) .
- Melting point analysis : Compare observed values (e.g., 104–107°C) with literature data to assess crystallinity and impurities .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
- Waste disposal : Neutralize acidic or basic byproducts before disposal in halogenated waste containers .
- First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst screening : Test palladium/copper bimetallic systems for enhanced coupling efficiency .
- Temperature control : Lower temperatures (e.g., 35°C) may reduce side reactions in sensitive intermediates .
- Solvent effects : Evaluate polar aprotic solvents (e.g., acetonitrile) to stabilize transition states in SNAr reactions .
- Statistical optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, solvent ratio) .
Q. What strategies are effective for resolving contradictions in biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to confirm selectivity .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural analogs : Synthesize derivatives (e.g., methyl or halogen substitutions) to isolate pharmacophoric features .
Q. How can computational tools aid in understanding structure-activity relationships (SAR)?
- Molecular docking : Simulate binding poses with target proteins (e.g., kinase domains) using AutoDock Vina or Schrödinger .
- QSAR modeling : Corrogate electronic (e.g., Hammett σ) and steric descriptors (e.g., molar refractivity) with bioactivity data .
- ADMET prediction : Employ SwissADME or ADMETLab to prioritize compounds with favorable pharmacokinetic profiles .
Q. What analytical methods are recommended for characterizing degradation products under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions .
- HPLC-DAD/MS : Monitor degradation pathways via retention time shifts and fragment ion analysis .
- Stability-indicating assays : Validate method specificity using spiked samples with known impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
